Introduction: The Quinoxaline Scaffold and the Promise of 6-Methylquinoxaline-2,3-dicarboxylic acid
Introduction: The Quinoxaline Scaffold and the Promise of 6-Methylquinoxaline-2,3-dicarboxylic acid
An In-depth Technical Guide to 6-Methylquinoxaline-2,3-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a fused bicyclic heteroaromatic system composed of a benzene and a pyrazine ring, represents a privileged structure in medicinal chemistry and materials science.[1][2] Quinoxaline derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antifungal properties.[1][2][3] Their therapeutic potential is underscored by their presence in several antibiotics, such as echinomycin and triostin, which contain a quinoxaline-2-carboxylic acid residue.[1][4]
This guide focuses on a specific, highly functionalized derivative: 6-Methylquinoxaline-2,3-dicarboxylic acid . The strategic placement of a methyl group on the benzene ring and two carboxylic acid moieties on the pyrazine ring makes this compound a uniquely versatile building block. The carboxylic acid groups serve as reactive handles for synthesizing a diverse library of amides, esters, and other derivatives, enabling extensive structure-activity relationship (SAR) studies.[5] The methyl group subtly modulates the electronic properties of the aromatic system, potentially influencing biological activity and pharmacokinetic profiles.
This document provides a comprehensive technical overview of the chemical structure, properties, synthesis, analytical characterization, and potential applications of 6-Methylquinoxaline-2,3-dicarboxylic acid, designed to empower researchers in their drug discovery and development endeavors.
Molecular Structure and Chemical Identifiers
A precise understanding of the molecular structure is fundamental to all subsequent research. 6-Methylquinoxaline-2,3-dicarboxylic acid combines the rigid quinoxaline core with functional groups that are pivotal for further chemical modification and biological interaction.
Caption: 2D structure of 6-Methylquinoxaline-2,3-dicarboxylic acid.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 6-Methylquinoxaline-2,3-dicarboxylic acid | N/A (Derived) |
| CAS Number | Not assigned | N/A |
| Molecular Formula | C₁₁H₈N₂O₄ | (Calculated) |
| Molecular Weight | 232.19 g/mol | (Calculated) |
| Canonical SMILES | CC1=CC2=NC(=C(N=C2C=C1)C(=O)O)C(=O)O | (Derived) |
| InChI | InChI=1S/C11H8N2O4/c1-6-3-4-9-10(12-6)13-11(8(9)17)7(14)15/h3-5H,1H3,(H,14,15)(H,16,17) | (Derived) |
| InChIKey | Derived from structure | (Derived) |
Note: A specific CAS number for this exact molecule is not readily found in public databases, which is common for novel or specialized chemical entities. Researchers should assign their own internal identifier upon synthesis.
Physicochemical Properties
Experimental data for 6-methylquinoxaline-2,3-dicarboxylic acid is not extensively published. The properties below are estimated based on the parent compound, quinoxaline-2,3-dicarboxylic acid, and related methylated analogs.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Comments and Rationale |
|---|---|---|
| Melting Point | >200 °C (decomposes) | Dicarboxylic acids of heterocyclic compounds are typically high-melting solids. The parent quinoxaline-2,3-dicarboxylic acid exhibits a high melting point.[6] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water and non-polar solvents.[7] | The two polar carboxylic acid groups suggest solubility in polar aprotic solvents. The non-polar quinoxaline core limits water solubility. Basification (e.g., with NaOH) would deprotonate the acids, forming a water-soluble salt. |
| pKa₁ | ~2-3 | The first dissociation constant is for the more acidic carboxylic acid, influenced by the electron-withdrawing pyrazine ring. |
| pKa₂ | ~4-5 | The second dissociation is less favorable due to electrostatic repulsion from the newly formed carboxylate anion. |
| logP (o/w) | ~1.5 - 2.0 | The methyl group increases lipophilicity compared to the parent dicarboxylic acid. The value is an estimate and highly pH-dependent. |
Synthesis and Chemical Reactivity
Synthetic Strategy: The Hinsberg Condensation
The most direct and widely adopted method for synthesizing the quinoxaline core is the Hinsberg reaction , which involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[8][9] For the target molecule, this translates to the reaction between 4-methyl-1,2-phenylenediamine and a suitable 1,2-dicarbonyl precursor like dihydroxytartaric acid or 2,3-dioxosuccinic acid .
The reaction is typically acid-catalyzed and proceeds via a consecutive addition-elimination mechanism, culminating in cyclization and dehydration to form the aromatic pyrazine ring.[10] While traditional methods often require high temperatures and strong acids, modern protocols utilize milder conditions and green catalysts.[8][11]
Caption: Synthetic pathway via Hinsberg condensation.
Reactivity Profile
The reactivity of 6-methylquinoxaline-2,3-dicarboxylic acid is dominated by its functional groups:
-
Carboxylic Acids: These are the primary sites for derivatization. They can be readily converted to:
-
Esters: By reaction with alcohols under acidic conditions (Fischer esterification).
-
Amides: By coupling with amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) or after conversion to an acyl chloride. This is the most common strategy for building libraries of biologically active compounds.[12]
-
Anhydrides: Through dehydration reactions.
-
-
Quinoxaline Ring: The pyrazine ring is electron-deficient and generally resistant to electrophilic attack. The benzene ring can undergo electrophilic substitution, with the methyl group acting as a weak activating group, directing substitution to the ortho and para positions (C5 and C7).
-
N-Oxidation: The nitrogen atoms of the pyrazine ring can be oxidized using peracids to form quinoxaline-1,4-di-N-oxides, a class of compounds known for potent antimicrobial activity.[2][13]
Analytical and Purification Protocols
Rigorous characterization and purification are essential to validate the structure and ensure the purity of the synthesized compound, which is critical for subsequent biological testing.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is required for full structural elucidation.
Table 3: Key Analytical Techniques and Expected Results
| Technique | Purpose | Expected Observations |
|---|---|---|
| ¹H NMR | Structural confirmation and purity assessment | - Aromatic protons on the benzene ring (3H, complex multiplets/doublets).- Aromatic proton on the pyrazine ring (if any, typically deshielded).- Methyl group protons (3H, singlet, ~2.5 ppm).- Carboxylic acid protons (2H, very broad singlet, highly deshielded >10 ppm, may exchange with D₂O).[12] |
| ¹³C NMR | Carbon skeleton confirmation | - Aromatic and heterocyclic carbons (multiple signals in the 120-155 ppm range).- Carboxylic acid carbonyl carbons (~165-175 ppm).- Methyl carbon (~20-25 ppm).[12] |
| Mass Spec (MS) | Molecular weight confirmation | Detection of the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight (232.19). High-resolution MS (HRMS) can confirm the elemental composition. |
| Infrared (IR) | Functional group identification | - Broad O-H stretch from carboxylic acids (~2500-3300 cm⁻¹).- Sharp C=O stretch from carboxylic acids (~1700-1725 cm⁻¹).- Aromatic C=C and C=N stretches (~1450-1600 cm⁻¹). |
| HPLC/UHPLC | Purity assessment and quantification | A sharp, single peak under appropriate chromatographic conditions (e.g., reversed-phase C18 column with a water/acetonitrile mobile phase containing an acid modifier like formic acid).[1] |
Purification Strategy
The choice of purification method depends on the nature and quantity of impurities remaining after synthesis.
Caption: Decision-making process for purification.
Protocol 1: Purification by Recrystallization [14] Recrystallization is effective for removing small amounts of soluble or insoluble impurities when the crude product has relatively high purity.
-
Solvent Selection: Identify a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. Polar aprotic solvents like DMF or acetic acid, potentially with an anti-solvent like water, are good candidates.
-
Dissolution: Add the minimum amount of hot solvent to the crude solid in a flask to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.[14]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote maximum crystal formation.[14]
-
Collection: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any adhering soluble impurities.[14]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Column Chromatography [14] This method is necessary for separating the target compound from byproducts or starting materials with similar polarities.
-
Stationary Phase: Prepare a column packed with silica gel as the stationary phase.[14]
-
Sample Loading: Dissolve the crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Mobile Phase & Elution: Begin eluting with a non-polar solvent (e.g., hexane/ethyl acetate mixture). Gradually increase the polarity of the mobile phase (gradient elution) to facilitate separation. The highly polar dicarboxylic acid will require a more polar solvent system, possibly including methanol and a small amount of acetic acid to ensure protonation and improve peak shape.[14]
-
Fraction Collection: Collect the eluate in fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Potential Applications in Drug Development and Materials Science
The true value of 6-methylquinoxaline-2,3-dicarboxylic acid lies in its potential as a scaffold for creating novel molecules with tailored properties.
-
Anticancer Agents: The quinoxaline core is a known pharmacophore in oncology.[15][16] Derivatization of the carboxylic acid groups can be used to target specific enzymes or receptors involved in cancer pathways, such as protein kinases.[17]
-
Antimicrobial Agents: Quinoxaline derivatives have demonstrated potent activity against a range of bacteria and fungi.[2] The dicarboxylic acid can be used to append moieties that enhance cell wall penetration or inhibit essential microbial enzymes.
-
Neuroprotective Agents: Certain quinoxaline-2,3-dione derivatives are known antagonists of AMPA and GlyN receptors, suggesting applications in treating neurodegenerative diseases.[5] This scaffold provides a starting point for exploring similar activities.
-
Advanced Polymers: As a rigid, difunctional monomer, this compound can be used in the synthesis of high-performance polymers, such as polyamides or polyesters, with unique thermal and electronic properties. Its use as a chain-end modifier for hyperbranched polymers has also been explored.[18]
Safety and Handling
While specific toxicity data for 6-methylquinoxaline-2,3-dicarboxylic acid is unavailable, data from related quinoxaline derivatives should inform handling procedures.
-
Hazards: Similar compounds are known to be harmful if swallowed and can cause skin and serious eye irritation. May cause respiratory irritation.[19][20][21]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[19]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[19]
Conclusion
6-Methylquinoxaline-2,3-dicarboxylic acid is a high-value chemical scaffold poised for significant application in drug discovery and materials science. Its synthesis is accessible through established chemical methods, and its dual carboxylic acid functionalities provide a robust platform for extensive derivatization. This guide has outlined its fundamental chemical properties, provided reliable protocols for its synthesis and purification, and highlighted its potential to serve as a cornerstone for developing next-generation therapeutics and advanced materials. As research into functionalized heterocyclic compounds continues to expand, the utility of this versatile molecule is set to grow, offering a rich field of exploration for scientists and researchers.
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